Tert-butyl 4-cyano-4-cyclobutylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-cyano-4-cyclobutylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H22N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-cyano-4-cyclobutylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-cyanopiperidine-1-carboxylate with cyclobutyl bromide under basic conditions. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure high selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-cyano-4-cyclobutylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Tert-butyl 4-carboxy-4-cyclobutylpiperidine-1-carboxylate.
Reduction: Tert-butyl 4-aminomethyl-4-cyclobutylpiperidine-1-carboxylate.
Substitution: Various tert-butyl 4-substituted-4-cyclobutylpiperidine-1-carboxylates depending on the substituent used.
Scientific Research Applications
Tert-butyl 4-cyano-4-cyclobutylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-cyano-4-cyclobutylpiperidine-1-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving receptor binding and modulation of biological activity. Further research is needed to elucidate the exact mechanism and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-cyanopiperidine-1-carboxylate
- Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate
- Tert-butyl 4-cyano-4-(phenylamino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-cyano-4-cyclobutylpiperidine-1-carboxylate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C15H24N2O2 |
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Molecular Weight |
264.36 g/mol |
IUPAC Name |
tert-butyl 4-cyano-4-cyclobutylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H24N2O2/c1-14(2,3)19-13(18)17-9-7-15(11-16,8-10-17)12-5-4-6-12/h12H,4-10H2,1-3H3 |
InChI Key |
FKIJIGDJHDWZPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2CCC2 |
Origin of Product |
United States |
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